Crotoxyphos

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le crotoxyfos est synthétisé par estérification de l'acide 3-hydroxycrotonique avec le 1-phényléthanol, suivie d'une phosphorylation avec du chlorure de diméthylphosphoryle . Les conditions réactionnelles impliquent généralement l'utilisation d'une base telle que la pyridine pour neutraliser l'acide chlorhydrique formé pendant la réaction .

Méthodes de production industrielle

La production industrielle de crotoxyfos suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle minutieux des conditions réactionnelles afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le crotoxyfos subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : En présence d'eau, le crotoxyfos peut s'hydrolyser pour former de l'acide 3-hydroxycrotonique et du 1-phényléthanol.

Oxydation : Le crotoxyfos peut être oxydé pour former les acides phosphoniques correspondants.

Substitution : Le groupe ester du crotoxyfos peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Hydrolyse : Eau ou solutions aqueuses en conditions acides ou basiques.

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Nucléophiles tels que les amines ou les alcools en présence d'une base.

Principaux produits formés

Hydrolyse : Acide 3-hydroxycrotonique et 1-phényléthanol.

Oxydation : Acides phosphoniques.

Substitution : Divers esters substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le crotoxyfos a été utilisé dans diverses applications de recherche scientifique, notamment :

Biologie : Dans des études relatives à l'inhibition enzymatique, en particulier l'inhibition de l'acétylcholinestérase.

Médecine : Recherche sur les effets toxicologiques des organophosphorés et sur leurs antidotes potentiels.

Industrie : Développement de nouveaux insecticides et antiparasitaires.

Mécanisme d'action

Le crotoxyfos exerce ses effets en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux . Cette inhibition entraîne une accumulation d'acétylcholine, provoquant une transmission continue du signal nerveux et aboutissant finalement à la paralysie et à la mort de l'organisme cible . Les cibles moléculaires impliquées comprennent les enzymes cholinesterasiques .

Applications De Recherche Scientifique

Crotoxyfos has been used in various scientific research applications, including:

Chemistry: As a model compound for studying organophosphate chemistry and reaction mechanisms.

Biology: In studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Research on the toxicological effects of organophosphates and their potential antidotes.

Industry: Development of new insecticides and antiparasitic agents.

Mécanisme D'action

Crotoxyfos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission and ultimately resulting in paralysis and death of the target organism . The molecular targets involved include cholinesterase enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

Parathion : Un autre insecticide organophosphoré ayant un mécanisme d'action similaire.

Malathion : Un organophosphoré utilisé dans la lutte antiparasitaire agricole et résidentielle.

Diazinon : Couramment utilisé en agriculture pour la lutte antiparasitaire.

Unicité du crotoxyfos

Le crotoxyfos est unique en raison de son utilisation spécifique en médecine vétérinaire pour lutter contre les ectoparasites . Contrairement à certains autres organophosphorés, il présente une solubilité relativement élevée dans l'eau, ce qui le rend efficace dans diverses formulations . De plus, sa nature chirale et son mélange d'isomères offrent des opportunités uniques pour étudier la stéréochimie et ses effets sur l'activité biologique .

Activité Biologique

Crotoxyphos is an organophosphate insecticide primarily used for controlling ectoparasites in livestock. Understanding its biological activity is crucial for assessing its environmental impact, safety, and efficacy. This article delves into the biological activity of this compound, focusing on its mechanism of action, toxicity levels, and enantioselectivity, supported by relevant data tables and case studies.

This compound functions as an acetylcholinesterase (AChE) inhibitor, disrupting the normal functioning of the nervous system in target organisms. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synapses, which can cause paralysis and death in insects. The compound exhibits enantioselectivity in its inhibitory effects, with different enantiomers demonstrating varying levels of potency.

Enantioselectivity Studies

Research has shown that the (+)-enantiomer of this compound is 1.1 to 11 times more inhibitory to AChE than the (−)-enantiomer in various biological models including aquatic invertebrates and fish . This variability highlights the importance of considering stereochemistry in evaluating the biological effects of organophosphates.

| Enantiomer | Inhibition Ratio | Model Organism |

|---|---|---|

| (+)-Crotoxyphos | 1.1 - 11-fold | Daphnia magna |

| (−)-Crotoxyphos | Less potent | Oryzias latipes |

Toxicity Profile

The toxicity of this compound varies among species and exposure routes. In agricultural settings, it is commonly used at concentrations that are considered safe for most livestock except for Brahman cattle, which show heightened sensitivity.

Toxicity Data

- Oral LD50 (Rats) : 125 mg/kg

- Dermal LD50 (Rabbits) : 385 mg/kg

- Safe Concentration (Pigs) : Up to 1% with skin lesions noted at higher concentrations

- Toxic Concentration (Brahman Cattle) : As low as 0.144% .

Environmental Impact and Detection

This compound has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation. A study utilizing a luminescent europium complex demonstrated enhanced detection sensitivity for this compound, indicating potential for monitoring its presence in environmental samples .

Case Study 1: Occupational Exposure and Health Risks

A longitudinal study assessed occupational exposure to this compound among agricultural workers in Egypt. The study found significant associations between exposure levels and elevated risks for chronic lymphocytic leukemia (OR 11.1) . This underscores the need for protective measures when handling this compound.

Case Study 2: Effects on Non-target Species

Research on the effects of this compound on non-target species revealed that while it effectively controls ectoparasites, it also poses risks to beneficial organisms such as pollinators and aquatic life due to its neurotoxic properties. The enantioselective nature of its action further complicates risk assessments as different species may respond variably to each enantiomer .

Propriétés

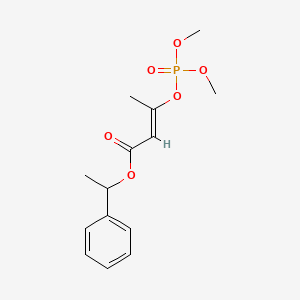

IUPAC Name |

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSILNSXNPGKG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037514 | |

| Record name | Crotoxyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale straw-colored liquid; [Merck Index] | |

| Record name | Crotoxyphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °C @ 0.03 MM HG | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C | |

| Record name | Crotoxyphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT STRAW-COLORED LIQ, Clear liquid | |

CAS No. |

7700-17-6, 326-12-5 | |

| Record name | Crotoxyphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7700-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ENT 24717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotoxyfos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotoxyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotoxyphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTOXYPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B05A48683J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.